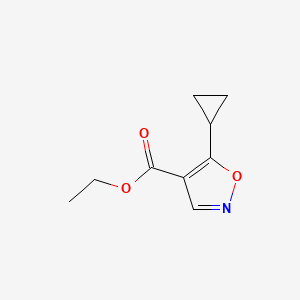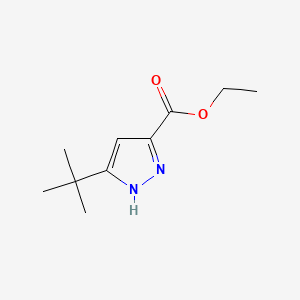![molecular formula C8H12O B3021108 9-Oxabicyclo[6.1.0]non-4-ene CAS No. 637-90-1](/img/structure/B3021108.png)
9-Oxabicyclo[6.1.0]non-4-ene
Descripción general
Descripción
9-Oxabicyclo[6.1.0]non-4-ene is an epoxide. It undergoes halofluorination reactions with N-halosuccinimides and triethylamine tris-hydrofluoride or Olah′ s reagent.
Análisis Bioquímico
Biochemical Properties
1,2-Epoxy-5-cyclooctene plays a significant role in biochemical reactions. It has been used in synthesizing various compounds such as monoepoxides . The reaction is catalyzed by a bromonium ion, which acts as the electrophile . The product of this reaction is 2-hydroxy-1,2-epoxycyclohexane .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,2-Epoxy-5-cyclooctene involves its interaction with biomolecules. As an epoxide, it undergoes ring opening with the addition of a nucleophile . This reaction is catalyzed by a bromonium ion, which acts as the electrophile . The product of this reaction is 2-hydroxy-1,2-epoxycyclohexane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Epoxy-5-cyclooctene can change over time. For instance, a study showed that a newly immobilized Aspergillus niger lipase was employed for the preparation of 1,2-epoxycyclooctane by oxidation of cyclooctene . The yield of the product was obtained after reusing for ten batches .
Metabolic Pathways
It is known that epoxides are important intermediates in many fields such as pharmaceuticals, pesticides, cosmetics, and materials .
Transport and Distribution
It is known that epoxides can interact with various transporters or binding proteins .
Subcellular Localization
It is known that epoxides can be directed to specific compartments or organelles based on their chemical properties .
Propiedades
IUPAC Name |
(4Z)-9-oxabicyclo[6.1.0]non-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPXWMSGJXUFS-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CCC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC2C(O2)CC/C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309482 | |
| Record name | 9-Oxabicyclo[6.1.0]non-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-90-1 | |
| Record name | 9-Oxabicyclo[6.1.0]non-4-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxabicyclo(6.1.0)non-4-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxy-5-cyclooctene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxabicyclo[6.1.0]non-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxabicyclo[6.1.0]non-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-Oxabicyclo[6.1.0]non-4-ene interesting for synthetic chemists?
A1: this compound is a versatile building block in organic synthesis due to the presence of both a cycloalkene and an epoxide ring. These functional groups can participate in a variety of reactions, leading to structurally diverse products. For instance, the epoxide ring can undergo ring-opening reactions, while the alkene can participate in ring-opening metathesis polymerization (ROMP).
Q2: How does the epoxide ring in this compound participate in ring-opening reactions?
A2: The epoxide ring in this compound can be opened by various nucleophiles. Interestingly, the presence of the neighboring alkene influences the regio- and stereoselectivity of these reactions. For example, treatment with N-bromosuccinimide (NBS) leads to intramolecular bromonium ion-assisted epoxide ring-opening. This process generates an oxonium ion intermediate, which can be trapped by external nucleophiles, such as carboxylic acids, alcohols, or halides, to yield bicyclic ethers [].
Q3: Can you elaborate on the stereochemical outcome of these ring-opening reactions?
A3: The stereochemistry of the products formed from the ring-opening of this compound is highly dependent on the reaction conditions and the nature of the nucleophile. For example, reaction with NBS followed by reduction can produce both cis- and trans-2,5-dimethyltetrahydrofuran, highlighting the potential for stereoselective synthesis [].
Q4: How is this compound used in materials science?
A4: this compound serves as a monomer for ROMP, enabling the creation of porous polymeric monolithic supports [, ]. These materials possess hierarchical porosity, encompassing micro-, meso-, and macropores. The presence of reactive epoxy groups within these pores allows for further functionalization, making them suitable for various applications, such as catalysis.
Q5: Can you give an example of how these porous supports are applied in catalysis?
A5: The epoxy groups within the pores of these ROMP-derived monoliths can be selectively modified to introduce metal-chelating ligands, such as dipyrid-2-ylamine. These ligands can then be used to immobilize metal catalysts, like palladium or platinum nanoparticles [, ]. The resulting materials demonstrate excellent catalytic activity in various reactions, including Sonogashira-Hagihara and Suzuki-Miyaura couplings, as well as olefin hydrosilylation. Importantly, the confinement of the catalyst within the pores minimizes metal leaching, improving catalyst reusability and product purity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B3021043.png)


